molecular formula C4H7NO5 B1621959 Hydroxyaspartic acid CAS No. 90625-36-8

Hydroxyaspartic acid

Cat. No. B1621959
CAS RN: 90625-36-8
M. Wt: 149.1 g/mol
InChI Key: YDBVAWZTOAZPTJ-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxyaspartic acid is a natural product found in Medicago sativa and Trifolium pratense with data available.

Scientific Research Applications

Synthesis and Chemical Applications

Hydroxyaspartic acid derivatives are used in various microorganisms and fungi, and their biological importance and potential utility as a multifunctional building block in organic syntheses have led to the development of short-step, asymmetric synthetic routes for these derivatives. A key process in these syntheses involves utilizing the phenyl group as a masked carboxylic acid synthon, which is essential for constructing the complete structural framework of the compound (Khalaf & Datta, 2008). Similarly, the synthesis of d-threo-hydroxyaspartic acid, which is orthogonally protected and compatible with Fmoc solid-phase peptide synthesis, starts from (2R,3R)-dimethyltartrate. The differentiation of the two acidic functions in this process is a key step, allowing the preparation of (2R,3R)-Fmoc-β-hydroxyaspartic α-allyl ester (Bruno & Nicolas, 2013).

Biomedical Applications

Hydroxyapatite nanoparticles, modified with carboxylic acids, have been studied for their interaction with osteoblast cells. The surface charge of these nanoparticles can be manipulated to influence cellular uptake and biocompatibility, which is crucial for applications in bone tissue engineering (Chen et al., 2011). The development of aspartic acid ligation for peptide cyclization, based on a mechanism analogous to serine/threonine ligation, is another application. This process is used in the synthesis of cyclic peptides, where the γ-hydroxyl group triggers ring-chain tautomerization, demonstrating the versatility of hydroxyaspartic acid in peptide chemistry (Ci Xu et al., 2018).

Material Science and Nanotechnology

In material science, hydroxyaspartic acid derivatives have been used to modify starch, resulting in novel hydrogels with temperature-responsive swelling behavior, pH sensitivity, and superabsorbency properties. These hydrogels, characterized by various analytical techniques, show potential as carriers in delivery systems (Vakili & Rahneshin, 2013). Furthermore, hydroxyapatite nanoparticles synthesized by an ultrasonic assisted method have been reported, showing potential in various biomedical applications due to their bioactivity and biocompatibility. The crystallinity and size of these nanoparticles can be controlled, providing a pathway to obtain nano-sized hydroxyapatite with suitable size and morphology (Gopi et al., 2012).

properties

CAS RN

90625-36-8

Molecular Formula

C4H7NO5

Molecular Weight

149.1 g/mol

IUPAC Name

(2S)-2-(hydroxyamino)butanedioic acid

InChI

InChI=1S/C4H7NO5/c6-3(7)1-2(5-10)4(8)9/h2,5,10H,1H2,(H,6,7)(H,8,9)/t2-/m0/s1

InChI Key

YDBVAWZTOAZPTJ-REOHCLBHSA-N

Isomeric SMILES

C([C@@H](C(=O)O)NO)C(=O)O

SMILES

C(C(C(=O)O)NO)C(=O)O

Canonical SMILES

C(C(C(=O)O)NO)C(=O)O

sequence

X

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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